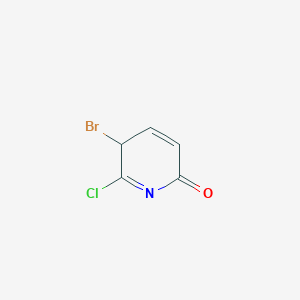
Wnt/|A-catenin-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wnt/|A-catenin-IN-3 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in various biological processes, including embryonic development, tissue homeostasis, and the regulation of stem cell proliferation and differentiation . Dysregulation of the Wnt/β-catenin pathway is associated with several diseases, including cancer, making it an attractive target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wnt/|A-catenin-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Wnt/|A-catenin-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Wnt/|A-catenin-IN-3 has a wide range of scientific research applications, including:
Mechanism of Action
Wnt/|A-catenin-IN-3 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. It binds to specific molecular targets within the pathway, such as the β-catenin protein, preventing its translocation to the nucleus and subsequent activation of target genes . This inhibition disrupts the signaling cascade, leading to altered gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds that target the Wnt/β-catenin signaling pathway include:
Wnt-C59: Another small molecule inhibitor that targets the Wnt/β-catenin pathway.
ICG-001: A compound that disrupts the interaction between β-catenin and its co-activator, CBP.
Uniqueness
Wnt/|A-catenin-IN-3 is unique in its specific binding affinity and inhibitory potency against the Wnt/β-catenin pathway. Its distinct chemical structure allows for selective targeting, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C26H23NO7 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
4-methoxy-N-[3-(5,6,7-trimethoxy-4-oxochromen-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H23NO7/c1-30-18-10-8-15(9-11-18)26(29)27-17-7-5-6-16(12-17)20-13-19(28)23-21(34-20)14-22(31-2)24(32-3)25(23)33-4/h5-14H,1-4H3,(H,27,29) |
InChI Key |
XSLDGSUTFJJGRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC(=O)C4=C(C(=C(C=C4O3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12365627.png)
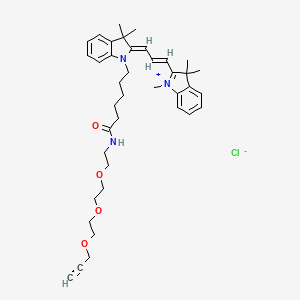
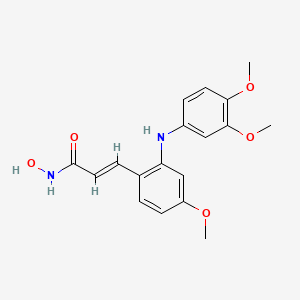
![(4R,7R,10S,14S)-4-benzyl-N-[2-(5-cyclopropyltetrazol-2-yl)ethyl]-8,11,24-trimethyl-10-(2-methylpropyl)-6,9,12,16-tetraoxo-7-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxa-5,8,11,15,22-pentazatricyclo[15.8.0.018,23]pentacosa-1(17),18(23),19,21,24-pentaene-14-carboxamide](/img/structure/B12365651.png)

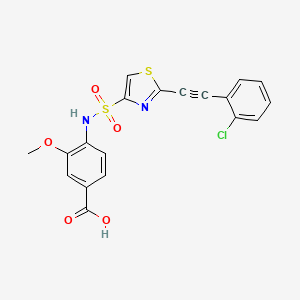
![(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12365676.png)
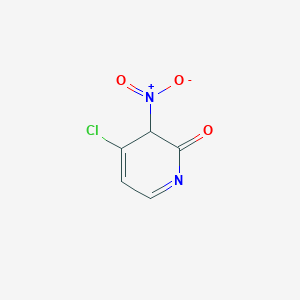
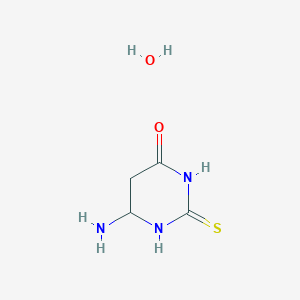
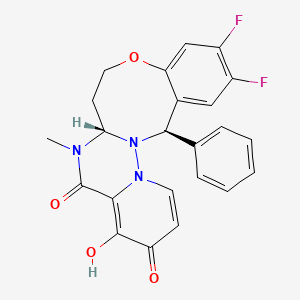
![4-anilino-N-cyclopropyl-6-[4-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxymethyl]triazol-1-yl]butylcarbamoyl]-3-fluorophenyl]-7-fluoroquinoline-3-carboxamide](/img/structure/B12365706.png)
![4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12365708.png)
